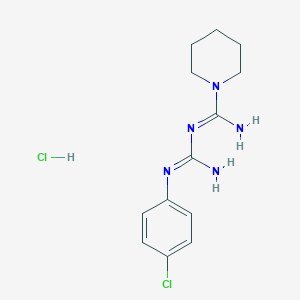

1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PACAP or PACAP-27 and is a neuropeptide that belongs to the VIP/secretin/glucagon family. PACAP-27 has been shown to have a wide range of biological activities, including neuroprotection, neurotrophic effects, and anti-inflammatory properties.

Mechanism Of Action

The mechanism of action of PACAP-27 is complex and involves multiple signaling pathways. PACAP-27 binds to three different receptors, PAC1, VPAC1, and VPAC2, which are G protein-coupled receptors. The binding of PACAP-27 to these receptors activates various intracellular signaling pathways, including cAMP, IP3/DAG, and MAPK/ERK. These signaling pathways mediate the biological effects of PACAP-27, such as neuroprotection, neurotrophic effects, and anti-inflammatory properties.

Biochemical And Physiological Effects

PACAP-27 has a wide range of biochemical and physiological effects, depending on the target tissue and receptor. In the nervous system, PACAP-27 promotes the survival and differentiation of neurons, regulates neurotransmitter release, and modulates synaptic plasticity. In the endocrine system, PACAP-27 regulates the release of various hormones, such as insulin, glucagon, and growth hormone. In the immune system, PACAP-27 has anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

PACAP-27 has several advantages for lab experiments, including its stability, solubility, and specificity. PACAP-27 is stable under physiological conditions and can be easily dissolved in water or other aqueous solutions. PACAP-27 is also highly specific, binding only to its target receptors. However, PACAP-27 also has some limitations, including its cost and complexity of synthesis. PACAP-27 is a relatively expensive peptide, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on PACAP-27. One potential direction is the development of PACAP-27-based therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of the role of PACAP-27 in the regulation of metabolism and energy balance, which may have implications for the treatment of obesity and diabetes. Additionally, the development of new synthetic methods for PACAP-27 may improve its accessibility and reduce its cost, making it more widely available for scientific research.

Synthesis Methods

The synthesis of PACAP-27 is a complex process that involves multiple steps. The first step is the solid-phase synthesis of the peptide chain using Fmoc-protected amino acids. The amino acids are coupled together using a coupling agent, such as HBTU or HATU, and a base, such as DIPEA or DIEA. After the peptide chain is assembled, the Fmoc protecting group is removed using a base, such as piperidine. The peptide is then cleaved from the resin using a mixture of TFA and scavengers. Finally, the peptide is purified using HPLC and characterized using analytical techniques, such as mass spectrometry and NMR.

Scientific Research Applications

PACAP-27 has been extensively studied for its potential applications in various fields, including neuroscience, endocrinology, and immunology. In neuroscience, PACAP-27 has been shown to have neuroprotective effects against various insults, such as ischemia, traumatic brain injury, and neurodegenerative diseases. PACAP-27 also has neurotrophic effects, promoting the survival and differentiation of neurons. In endocrinology, PACAP-27 has been shown to regulate the release of various hormones, such as insulin, glucagon, and growth hormone. In immunology, PACAP-27 has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines.

properties

CAS RN |

19803-79-3 |

|---|---|

Product Name |

1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride |

Molecular Formula |

C13H19Cl2N5 |

Molecular Weight |

316.2 g/mol |

IUPAC Name |

N'-[N'-(4-chlorophenyl)carbamimidoyl]piperidine-1-carboximidamide;hydrochloride |

InChI |

InChI=1S/C13H18ClN5.ClH/c14-10-4-6-11(7-5-10)17-12(15)18-13(16)19-8-2-1-3-9-19;/h4-7H,1-3,8-9H2,(H4,15,16,17,18);1H |

InChI Key |

OJBBLVVDOJOAJT-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCN(CC1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N.Cl |

SMILES |

C1CCN(CC1)C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |

Canonical SMILES |

C1CCN(CC1)C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |

Other CAS RN |

19803-79-3 |

synonyms |

N-((p-Chlorophenyl)amidino)-1-piperidinecarboxamidine hydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)

![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)

![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)